molecular formula C5H15N3 B12591350 N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine CAS No. 874762-85-3

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine

Cat. No.: B12591350
CAS No.: 874762-85-3
M. Wt: 117.19 g/mol
InChI Key: HKACMTVMAULKMV-UHFFFAOYSA-N
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Description

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with methylamine, followed by the addition of formaldehyde and ammonia. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and automated systems ensures efficient production and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or diamines.

Scientific Research Applications

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(Aminomethyl)-N~1~-methylcyclopropane-1,3-diamine
  • N~1~-(Aminomethyl)-N~1~-methylbutane-1,3-diamine

Uniqueness

N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

874762-85-3

Molecular Formula

C5H15N3

Molecular Weight

117.19 g/mol

IUPAC Name

N'-(aminomethyl)-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C5H15N3/c1-8(5-7)4-2-3-6/h2-7H2,1H3

InChI Key

HKACMTVMAULKMV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)CN

Origin of Product

United States

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